molecular formula C10H4BrClF3N B599107 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline CAS No. 1203579-57-0

4-Bromo-3-chloro-7-(trifluoromethyl)quinoline

Cat. No.: B599107
CAS No.: 1203579-57-0
M. Wt: 310.498
InChI Key: QRVMTBOPSHDOOI-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to a quinoline ring

Biochemical Analysis

Biochemical Properties

4-Bromo-3-chloro-7-(trifluoromethyl)quinoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with various enzymes and proteins, potentially altering their activity. For instance, this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a decrease in enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are crucial for cell function . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction . For instance, the compound may inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and a decrease in its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways . This can result in changes in the levels of certain metabolites, which can have downstream effects on cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can be transported to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues can also influence its overall efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. For instance, the reaction of 4-chloroquinoline with bromine in the presence of a suitable catalyst can yield 4-Bromo-3-chloroquinoline.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can produce a range of substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects

Properties

IUPAC Name

4-bromo-3-chloro-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-9-6-2-1-5(10(13,14)15)3-8(6)16-4-7(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMTBOPSHDOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672667
Record name 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-57-0
Record name 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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